molecular formula C16H16N6O3S B2766420 N,N,4-trimethyl-2-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamido)thiazole-5-carboxamide CAS No. 1207021-95-1

N,N,4-trimethyl-2-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamido)thiazole-5-carboxamide

Cat. No.: B2766420
CAS No.: 1207021-95-1
M. Wt: 372.4
InChI Key: NKLLZOAYIBLCKZ-UHFFFAOYSA-N
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Description

N,N,4-trimethyl-2-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamido)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H16N6O3S and its molecular weight is 372.4. The purity is usually 95%.
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Biological Activity

N,N,4-trimethyl-2-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamido)thiazole-5-carboxamide is a complex compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly its anticancer properties, mechanism of action, and related studies.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Thiazole Ring : Known for various biological activities including antimicrobial and anticancer properties.
  • 4-Oxobenzo[d][1,2,3]triazin Moiety : This heterocyclic structure is associated with significant biological activities, including inhibition of tumor growth.
  • Acetamido Group : Often enhances the solubility and bioavailability of compounds.

Anticancer Properties

Research indicates that compounds containing thiazole and triazine moieties exhibit notable anticancer activities. For instance, derivatives of thiazoles have been shown to inhibit the proliferation of various cancer cell lines in a dose-dependent manner. Specifically:

  • Inhibition of Topoisomerases : Compounds similar to this compound have been identified as inhibitors of human topoisomerases I and II. These enzymes are crucial for DNA replication and are common targets in cancer therapy .

The proposed mechanism for the anticancer activity includes:

  • Apoptosis Induction : Certain derivatives have been shown to induce apoptosis in cancer cells. For example, a related compound was reported to cause MCF-7 cell death through apoptotic pathways .
  • Signal Pathway Interference : The compound may interfere with multiple signaling pathways involved in cancer progression, such as the Raf/MEK/ERK and PI3K/AKT pathways .

Case Studies

  • Cell Line Studies : A study demonstrated that thiazole derivatives exhibited varying degrees of cytotoxicity against MCF-7 (breast cancer) and A2058 (melanoma) cell lines. The most active compounds showed IC50 values significantly lower than those of standard chemotherapeutics like colchicine and ellipticine .
  • Comparative Analysis : In comparative studies, compounds bearing phenyl or substituted phenyl groups at specific positions on the thiazole ring exhibited enhanced anticancer activity compared to their non-substituted counterparts .

Data Table

CompoundCell LineIC50 Value (µM)Mechanism
7eMCF-746.4Apoptosis induction
7cA205827.3Topoisomerase inhibition
ColchicineMCF-70.97Microtubule disruption
EllipticineA20581.09DNA intercalation

Properties

IUPAC Name

N,N,4-trimethyl-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O3S/c1-9-13(15(25)21(2)3)26-16(17-9)18-12(23)8-22-14(24)10-6-4-5-7-11(10)19-20-22/h4-7H,8H2,1-3H3,(H,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLLZOAYIBLCKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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